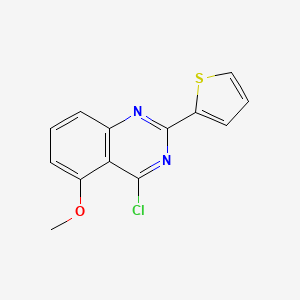
4-Chloro-5-methoxy-2-(2-thienyl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-methoxy-2-(2-thienyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks for various pharmacologically active molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-methoxy-2-(2-thienyl)quinazoline typically involves the reaction of 2-aminobenzonitrile with 2-thiophenecarboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then chlorinated using thionyl chloride to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
化学反应分析
Types of Reactions
4-Chloro-5-methoxy-2-(2-thienyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of this compound alcohol derivatives.
Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.
科学研究应用
4-Chloro-5-methoxy-2-(2-thienyl)quinazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of 4-chloro-5-methoxy-2-(2-thienyl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It can also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .
相似化合物的比较
Similar Compounds
- 4-Chloro-5-methoxy-2-phenylquinazoline
- 4-Chloro-5-methoxy-2-(2-furyl)quinazoline
- 4-Chloro-5-methoxy-2-(2-pyridyl)quinazoline
Uniqueness
4-Chloro-5-methoxy-2-(2-thienyl)quinazoline is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological applications compared to its analogs .
属性
CAS 编号 |
219773-54-3 |
|---|---|
分子式 |
C13H9ClN2OS |
分子量 |
276.74 g/mol |
IUPAC 名称 |
4-chloro-5-methoxy-2-thiophen-2-ylquinazoline |
InChI |
InChI=1S/C13H9ClN2OS/c1-17-9-5-2-4-8-11(9)12(14)16-13(15-8)10-6-3-7-18-10/h2-7H,1H3 |
InChI 键 |
OZHCILQBTWUTGL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC2=C1C(=NC(=N2)C3=CC=CS3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















